molecular formula C13H21NO4 B2413094 rac-(1R,3S,5R,6R)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid CAS No. 2219375-01-4

rac-(1R,3S,5R,6R)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid

Cat. No.: B2413094
CAS No.: 2219375-01-4
M. Wt: 255.314
InChI Key: JUEQEIOVZRBEEZ-UTINFBMNSA-N
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Description

rac-(1R,3S,5R,6R)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid: is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,3S,5R,6R)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid typically involves multiple steps. One common route includes the protection of the amine group, followed by cyclization and subsequent deprotection. The reaction conditions often require precise control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors to maintain consistent reaction conditions. The scalability of the synthesis process is crucial, and methods such as continuous flow chemistry can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon, using reagents such as alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain natural products.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its bicyclic structure may impart unique biological activity, making it a candidate for drug discovery.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which rac-(1R,3S,5R,6R)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, leading to changes in cellular pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • (1R,3S,5R,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid
  • (1R,3S,5R,6R)-6-Hydroxybicyclo[3.2.0]heptane-3-carboxylic acid

Uniqueness: The presence of the (2-Methylpropan-2-yl)oxycarbonylamino group distinguishes this compound from its analogs. This functional group can significantly alter the compound’s reactivity and biological activity, making it unique in its class.

Properties

IUPAC Name

(1R,3S,5R,6R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-6-7-4-8(11(15)16)5-9(7)10/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEQEIOVZRBEEZ-UTINFBMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2C1CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]2[C@H]1C[C@H](C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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